5-Bromo-4,6-dihydroxypyrimidine
Overview
Description
5-Bromo-4,6-dihydroxypyrimidine is a brominated pyrimidine derivative that serves as an intermediate in the synthesis of various substituted pyrimidine compounds. It is a compound of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to a variety of substituted pyrimidines . Another approach involves the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Additionally, 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines are synthesized through bromination of 2,2'-bipyrimidine .
Molecular Structure Analysis
The molecular structure of brominated pyrimidines has been studied using X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine shows typical intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 4- and 5-bithiophenyl-substituted pyrimidines has been elucidated through X-ray analysis .
Chemical Reactions Analysis
Brominated pyrimidines participate in various chemical reactions. They can undergo palladium-catalyzed C-C coupling as well as nucleophilic aromatic substitution of hydrogen (SNH) reactions . Additionally, they can be alkylated with phosphonomethoxyethyl tosylate to afford regioisomers, which are then converted to free phosphonic acids . Bromoacyl derivatives of pyrimidines have also been synthesized and evaluated as reversible inhibitors of dihydrofolic reductase .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines are influenced by their molecular structure. Quantum chemical calculations, including density functional theory (DFT), provide insights into the vibrational spectra, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies . The first-order hyperpolarizability and natural atomic charges have also been calculated to understand the nonlinear optical properties and electron density distribution .
Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 5-Bromo-4,6-dihydroxypyrimidine . This compound belongs to the class of bicyclic [6 + 6] systems, specifically pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines . Here are six unique applications:
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Medicinal Chemistry and Drug Development
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Anticancer Agents
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Antiviral Compounds
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Anti-inflammatory Agents
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Metal Complexes and Coordination Chemistry
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Materials Science and Organic Electronics
Safety And Hazards
The safety information for 5-Bromo-4,6-dihydroxypyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
While specific future directions for 5-Bromo-4,6-dihydroxypyrimidine are not mentioned in the search results, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential areas of exploration . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
5-bromo-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXHFPZMRQXGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408294 | |
Record name | 5-Bromo-4,6-dihydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dihydroxypyrimidine | |
CAS RN |
15726-38-2 | |
Record name | 5-Bromo-4,6-dihydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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